Cas no 352280-34-3 (3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside)

3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside 化学的及び物理的性質
名前と識別子
-
- 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside
- 3-O-Methylellagic acid 3'-rhamnoside
- CHEMBL1221847
- 352280-34-3
- FS-8448
- AKOS040735019
-
- インチ: 1S/C21H18O12/c1-5-12(24)13(25)14(26)21(30-5)33-16-9(23)4-7-11-10-6(20(28)32-18(11)16)3-8(22)15(29-2)17(10)31-19(7)27/h3-5,12-14,21-26H,1-2H3/t5-,12-,13+,14+,21-/m0/s1
- InChIKey: UNIJYMVRSKZTJI-HFGFDTQGSA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@@]([H])([C@]([H])([C@]1([H])C([H])([H])[H])O[H])O[H])O[H])OC1=C(C([H])=C2C(=O)OC3C(=C(C([H])=C4C(=O)OC1=C2C4=3)O[H])OC([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 462.07982601g/mol
- どういたいしつりょう: 462.07982601g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 12
- 重原子数: 33
- 回転可能化学結合数: 3
- 複雑さ: 791
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 181
- 疎水性パラメータ計算基準値(XlogP): 0.1
3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95375-5mg |
3-O-Methylellagic acid 3'-O-alpha-rhamnopyranoside |
352280-34-3 | >=98% | 5mg |
$413 | 2023-09-19 |
3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside 関連文献
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
3-O-methylellagic acid 3'-O-alpha-rhamnopyranosideに関する追加情報
3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside: A Comprehensive Overview of its Structure, Biological Activities, and Applications in Biomedical Research
3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside, a complex glycosylated derivative of ellagic acid, has emerged as a promising candidate in the field of biomedical research. This compound, with the chemical structure defined by its CAS no. 352280-34-3, is characterized by the presence of a methyl group at the 3-position of ellagic acid and an alpha-rhamnopyranoside moiety at the 3'-position. The molecular architecture of this compound is not only a reflection of its chemical complexity but also a key determinant of its biological activities. Recent studies have highlighted its potential as a multifunctional molecule with applications in anti-inflammatory, antioxidant, and anti-cancer therapies.
The 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside molecule is derived from the natural polyphenolic compound ellagic acid, which is known for its diverse biological properties. The modification of ellagic acid through methylation and glycosylation processes significantly alters its physicochemical properties, such as solubility, stability, and bioavailability. These structural modifications are critical for enhancing the compound’s ability to interact with biological targets. For instance, the addition of the alpha-rhamnopyranoside group at the 3'-position may increase the compound’s hydrophilicity, facilitating its uptake by cells and tissues. This structural feature is particularly relevant in the context of drug delivery systems, where the optimization of molecular properties is essential for therapeutic efficacy.
Recent advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled the precise characterization of 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside. These methods have provided insights into the compound’s molecular structure, confirming the presence of key functional groups and the spatial arrangement of its glycosidic bonds. The structural elucidation of this compound is a critical step in understanding its biological mechanisms and potential applications. Additionally, computational modeling studies have been employed to predict the compound’s interactions with target proteins, further supporting its role in targeted drug discovery.
One of the most significant areas of research involving 3-O-methylellagic acid 3'-O-alpha-rham,pyranoside is its anti-inflammatory activity. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation driven by the activation of immune cells and the release of pro-inflammatory cytokines. Preclinical studies have demonstrated that 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside can modulate the inflammatory response by inhibiting the activation of nuclear factor-kappa B (NF-κB) and suppressing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings are supported by a 2023 study published in the Journal of Medicinal Chemistry, which reported that the compound significantly reduced inflammation in a mouse model of colitis.
Moreover, the 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside has shown promising antioxidant properties. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body’s ability to detoxify them, is implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cardiovascular diseases. The antioxidant activity of 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage. A 2024 study published in Antioxidants demonstrated that the compound significantly increased the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in cellular models of oxidative stress, highlighting its potential as a therapeutic agent for oxidative-related diseases.
The 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside has also been investigated for its anti-cancer potential. Cancer cells are often resistant to conventional therapies due to their ability to evade apoptosis and resist chemotherapy. The compound has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the mitochondrial apoptotic pathway and the p53-mediated pathway. A 2023 study published in Cancer Letters reported that 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside significantly suppressed the growth of human breast cancer cells by downregulating the expression of oncogenes such as Bcl-2 and upregulating the expression of pro-apoptotic proteins such as Bax. These findings suggest that the compound may have potential as a novel therapeutic agent in cancer treatment.
In addition to its therapeutic applications, the 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside has also been studied for its role in nutraceuticals and functional foods. The increasing demand for natural products with health benefits has driven research into the potential of this compound as a dietary supplement. Its antioxidant and anti-inflammatory properties make it a candidate for inclusion in functional foods designed to promote overall health. A 2024 review in Food Chemistry highlighted the potential of 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside as an ingredient in food products aimed at reducing oxidative stress and inflammation, particularly in populations at risk for chronic diseases.
The development of 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside as a therapeutic agent is also being explored through the use of nano-drug delivery systems. These systems are designed to enhance the bioavailability and targeted delivery of the compound to specific tissues or cells. For example, liposomal formulations have been shown to improve the solubility and stability of the compound, while nanoparticle-based delivery systems can protect the compound from degradation in the gastrointestinal tract. A 2023 study published in Nano Research demonstrated that the incorporation of 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside into polymeric nanoparticles significantly increased its cellular uptake and therapeutic efficacy in a model of inflammatory disease.
Despite the promising findings, further research is needed to fully understand the mechanisms of action of 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside and to optimize its therapeutic potential. Clinical trials are currently being planned to evaluate its safety and efficacy in human subjects. The compound’s potential as a multifunctional therapeutic agent underscores the importance of continued research in the field of biomedical science. As the understanding of its molecular properties and biological activities expands, 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside may become a valuable tool in the treatment of a wide range of diseases.
352280-34-3 (3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside) 関連製品
- 2137691-06-4(Pyrimidine, 4-chloro-2-cyclobutyl-6-(difluoromethyl)-)
- 2041076-39-3(Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate)
- 2137632-69-8(4-phenyl-2-(piperidin-4-yl)furan-3-carboxylic acid)
- 1150164-86-5(4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline)
- 1806385-47-6(Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate)
- 2171138-93-3((2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid)
- 36303-18-1(6-(Benzyloxy)-4-hydroxyquinoline-2-carboxylic acid)
- 1552638-00-2(3-fluoro-3-(4-fluorophenyl)propan-1-amine)
- 3514-74-7(6,12-dibromo-1,4-dioxaspiro[4.7]dodecane)
- 58084-27-8(5,6-Dihydroxypyrazine-2,3-dicarboxylic acid)
